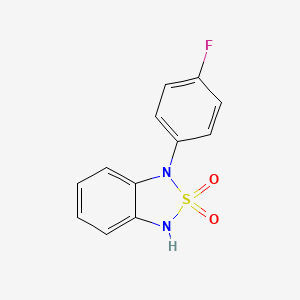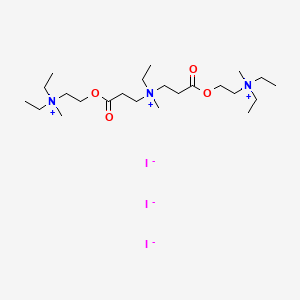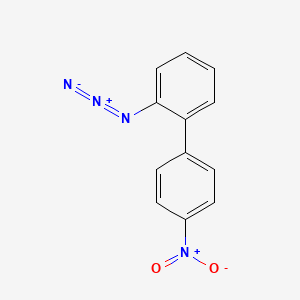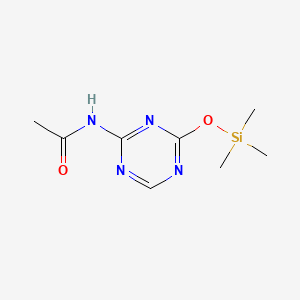
6'-Chloro-2-(2-(diethylamino)ethylthio)-o-acetotoluidide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Chloro-2-(2-(diethylamino)ethylthio)-o-acetotoluidide hydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-2-(2-(diethylamino)ethylthio)-o-acetotoluidide hydrochloride involves multiple steps. One common method includes the reaction of 2-chloro-4,6-diaminopyrimidine with diethylamine under specific conditions . The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6’-Chloro-2-(2-(diethylamino)ethylthio)-o-acetotoluidide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
6’-Chloro-2-(2-(diethylamino)ethylthio)-o-acetotoluidide hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action of 6’-Chloro-2-(2-(diethylamino)ethylthio)-o-acetotoluidide hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of certain enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6’-Chloro-2-(2-(diethylamino)ethylthio)-o-acetotoluidide hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of chloro, diethylamino, and thio groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
102489-56-5 |
|---|---|
Formule moléculaire |
C15H24Cl2N2OS |
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
2-[2-(2-chloro-6-methylanilino)-2-oxoethyl]sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C15H23ClN2OS.ClH/c1-4-18(5-2)9-10-20-11-14(19)17-15-12(3)7-6-8-13(15)16;/h6-8H,4-5,9-11H2,1-3H3,(H,17,19);1H |
Clé InChI |
VQFYHMLNRWLVTD-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCSCC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)
![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)




![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)



